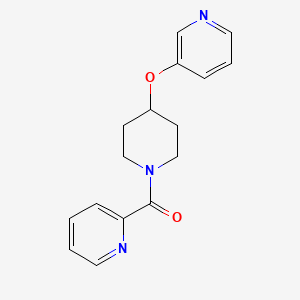

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring attached to a piperidine ring via a methanone bridge

Wirkmechanismus

Target of Action

coli .

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their normal function, leading to its antimicrobial effects .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Result of Action

Given its potential antimicrobial activity, it is likely that the compound leads to the death or growth inhibition of the target organisms .

Biochemische Analyse

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes and proteins

Cellular Effects

Some pyridine derivatives have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a coupling reaction between 2-chloropyridine and 4-(pyridin-3-yloxy)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanol.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Vergleich Mit ähnlichen Verbindungen

- Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

- Pyridin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Pyridin-2-yl(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Comparison: Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is unique due to the position of the pyridin-3-yloxy group, which can influence its binding affinity and specificity towards certain targets. This positional difference can result in variations in biological activity and chemical reactivity compared to its analogs .

Biologische Aktivität

Pyridin-2-yl(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound with significant biological activity, particularly in the realms of cancer treatment and anti-inflammatory responses. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a piperidine moiety, which enhances its interaction with various biological targets. Its molecular formula is C18H20N4O, and it exhibits properties typical of heterocyclic compounds, including the ability to form hydrogen bonds and engage in π-π stacking interactions.

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that pyridine derivatives, including this compound, act as potent inhibitors of cyclin-dependent kinase 4 (CDK4). CDK4 plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced cell proliferation in cancerous tissues. The inhibition of CDK4 has been linked to the treatment of various cancers, including breast and prostate cancer .

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies have demonstrated that derivatives similar to this compound exhibit significant inhibition of COX-2 activity, which is associated with inflammation and pain pathways. The half-maximal inhibitory concentration (IC50) values for some related compounds were reported as low as 0.04 μmol, indicating strong anti-inflammatory potential .

Case Studies

- Cancer Cell Lines : In vitro studies involving MCF-7 (breast cancer) and MDA-MB-231 cells showed that compounds structurally related to this compound significantly increased apoptosis rates compared to controls. For instance, one derivative increased total apoptosis by 33.43% in MCF-7 cells .

- Inflammation Models : In animal models, such as carrageenan-induced paw edema tests, several pyridine derivatives demonstrated anti-inflammatory effects comparable to standard treatments like indomethacin. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 μM .

Comparative Analysis of Biological Activity

Safety and Toxicology

Preliminary toxicity studies have indicated that certain derivatives do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development . However, comprehensive toxicological assessments are essential for clinical applications.

Eigenschaften

IUPAC Name |

pyridin-2-yl-(4-pyridin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(15-5-1-2-9-18-15)19-10-6-13(7-11-19)21-14-4-3-8-17-12-14/h1-5,8-9,12-13H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCUCVLWUZIBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.